molecular formula C17H24N4O B7648350 N,N-dimethyl-3-[(1-methyl-3-phenylpyrazol-4-yl)methylamino]butanamide

N,N-dimethyl-3-[(1-methyl-3-phenylpyrazol-4-yl)methylamino]butanamide

Cat. No. B7648350
M. Wt: 300.4 g/mol
InChI Key: CLEJBCNYXVUUHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-dimethyl-3-[(1-methyl-3-phenylpyrazol-4-yl)methylamino]butanamide, also known as DMAPMB, is a chemical compound that has gained attention in scientific research due to its potential as a selective inhibitor of protein kinase C (PKC). PKC is an enzyme that plays a crucial role in various cellular signaling pathways, and its dysregulation has been linked to numerous diseases, including cancer, diabetes, and neurological disorders.

Scientific Research Applications

N,N-dimethyl-3-[(1-methyl-3-phenylpyrazol-4-yl)methylamino]butanamide has been primarily studied for its potential as a selective inhibitor of PKC. PKC is a family of enzymes that play a crucial role in various cellular signaling pathways, including cell proliferation, differentiation, and apoptosis. Dysregulation of PKC has been linked to numerous diseases, including cancer, diabetes, and neurological disorders. This compound has been shown to inhibit the activity of PKC in vitro and in vivo, suggesting its potential as a therapeutic agent for PKC-related diseases.

Mechanism of Action

N,N-dimethyl-3-[(1-methyl-3-phenylpyrazol-4-yl)methylamino]butanamide is believed to inhibit the activity of PKC by binding to its regulatory domain, preventing its activation by diacylglycerol (DAG) and calcium ions. This results in the inhibition of downstream signaling pathways that are dependent on PKC activity.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells by inhibiting the activity of PKC. It has also been shown to inhibit the growth and metastasis of cancer cells in animal models. Additionally, this compound has been shown to have neuroprotective effects in animal models of neurological disorders, including Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

N,N-dimethyl-3-[(1-methyl-3-phenylpyrazol-4-yl)methylamino]butanamide is a potent and selective inhibitor of PKC, making it a valuable tool for studying the role of PKC in various cellular processes. However, its use in lab experiments is limited by its low solubility in water and its potential toxicity. Additionally, its effects on other cellular signaling pathways and its potential off-target effects need to be further studied.

Future Directions

Future research on N,N-dimethyl-3-[(1-methyl-3-phenylpyrazol-4-yl)methylamino]butanamide should focus on its potential as a therapeutic agent for PKC-related diseases, including cancer, diabetes, and neurological disorders. Additionally, its effects on other cellular signaling pathways and its potential off-target effects need to be further studied. The development of more potent and selective PKC inhibitors based on the structure of this compound is also an area of future research.

Synthesis Methods

N,N-dimethyl-3-[(1-methyl-3-phenylpyrazol-4-yl)methylamino]butanamide can be synthesized using a multi-step process that involves the reaction of 1-methyl-3-phenylpyrazole-4-carboxylic acid with N,N-dimethylaminopropyl chloride, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final product is obtained by reacting the resulting amine with N,N-dimethylbutyryl chloride.

properties

IUPAC Name

N,N-dimethyl-3-[(1-methyl-3-phenylpyrazol-4-yl)methylamino]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O/c1-13(10-16(22)20(2)3)18-11-15-12-21(4)19-17(15)14-8-6-5-7-9-14/h5-9,12-13,18H,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLEJBCNYXVUUHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)N(C)C)NCC1=CN(N=C1C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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